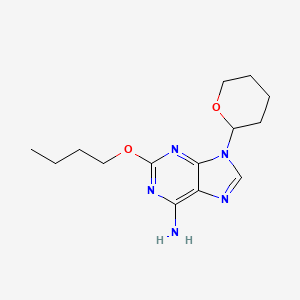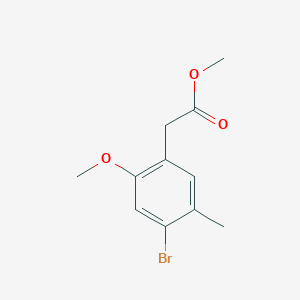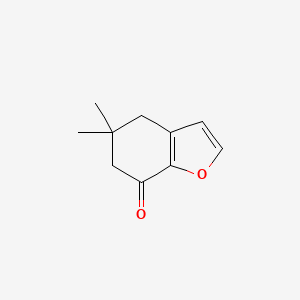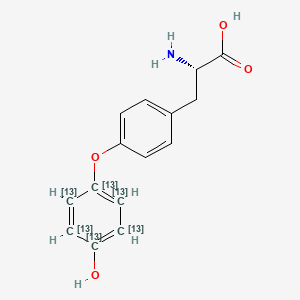
2-(4-chlorophenyl)-5,5-dimethyl-1-Cyclohexene-1-carboxaldehyde
概要
説明
2-(4-chlorophenyl)-5,5-dimethyl-1-Cyclohexene-1-carboxaldehyde is an organic compound with a unique structure that includes a chlorinated phenyl group and a cyclohexene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-5,5-dimethyl-1-Cyclohexene-1-carboxaldehyde typically involves the reaction of 4-chlorobenzaldehyde with 2,2-dimethyl-1,3-cyclohexanedione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
2-(4-chlorophenyl)-5,5-dimethyl-1-Cyclohexene-1-carboxaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom under basic conditions.
Major Products Formed
Oxidation: 2-(4-chlorophenyl)-5,5-dimethyl-1-Cyclohexene-1-carboxylic acid.
Reduction: 2-(4-chlorophenyl)-5,5-dimethyl-1-Cyclohexene-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(4-chlorophenyl)-5,5-dimethyl-1-Cyclohexene-1-carboxaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its unique structure.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 2-(4-chlorophenyl)-5,5-dimethyl-1-Cyclohexene-1-carboxaldehyde exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism can vary depending on the context of its use.
類似化合物との比較
Similar Compounds
2-(4-bromophenyl)-5,5-dimethyl-1-Cyclohexene-1-carboxaldehyde: Similar structure but with a bromine atom instead of chlorine.
2-(4-fluorophenyl)-5,5-dimethyl-1-Cyclohexene-1-carboxaldehyde: Similar structure but with a fluorine atom instead of chlorine.
2-(4-methylphenyl)-5,5-dimethyl-1-Cyclohexene-1-carboxaldehyde: Similar structure but with a methyl group instead of chlorine.
Uniqueness
The presence of the chlorine atom in 2-(4-chlorophenyl)-5,5-dimethyl-1-Cyclohexene-1-carboxaldehyde can influence its reactivity and interactions with other molecules, making it unique compared to its analogs. This uniqueness can be exploited in various applications, particularly in the design of new compounds with specific properties.
特性
IUPAC Name |
2-(4-chlorophenyl)-5,5-dimethylcyclohexene-1-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClO/c1-15(2)8-7-14(12(9-15)10-17)11-3-5-13(16)6-4-11/h3-6,10H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICUYKCFWVCNLNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=C(C1)C=O)C2=CC=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![10H,10'H-9,9'-Spirobi[acridine]](/img/structure/B8221135.png)
![7-Bromo-2,3,4,5-tetrahydro-1H-3,5-methanobenzo[C]azepin-1-one](/img/structure/B8221142.png)

![2-[2-(2,5-Dioxo-2,5-dihydro-1-pyrrolyl)ethoxy]ethyl (4-nitrophenyl) Carbonate](/img/structure/B8221166.png)


![(2S)-2-amino-3-[4-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxy-3,5-diiodophenyl]propanoic acid](/img/structure/B8221185.png)
